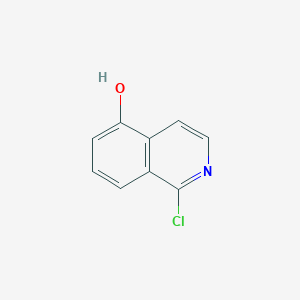

1-Chloroisoquinolin-5-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloroisoquinolin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-9-7-2-1-3-8(12)6(7)4-5-11-9/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXTMRJPMLZECQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2Cl)C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00621097 | |

| Record name | 1-Chloroisoquinolin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90224-96-7 | |

| Record name | 1-Chloroisoquinolin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloroisoquinolin-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Isoquinoline Scaffold: A Privileged Structure in Drug Discovery

An In-depth Technical Guide to the Chemical Properties and Applications of 1-Chloroisoquinolin-5-ol

Abstract: This technical guide provides a comprehensive analysis of this compound (CAS No: 90224-96-7), a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. We will explore its core physicochemical properties, spectroscopic characteristics, and inherent reactivity. The document delves into logical synthetic strategies and highlights the compound's utility as a scaffold in the development of complex molecular architectures. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical attributes of this valuable intermediate.

The isoquinoline nucleus, a bicyclic aromatic system composed of a fused benzene and pyridine ring, is a cornerstone in medicinal chemistry.[1] This scaffold is prevalent in a vast number of natural alkaloids, such as morphine and papaverine, and is a key pharmacophore in numerous synthetic drugs.[1][2] The introduction of specific functional groups onto the isoquinoline core, such as the chloro- and hydroxyl-moieties in this compound, provides chemists with strategic handles to modulate electronic properties, solubility, metabolic stability, and target binding interactions, making it a highly valuable scaffold for creating novel therapeutic agents.[3][4]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's fundamental properties is critical for its effective application in synthesis and research.

Molecular Identity

This compound is a solid organic compound whose identity is defined by the following descriptors.

| Identifier | Value | Source |

| CAS Number | 90224-96-7 | [5][6] |

| Molecular Formula | C₉H₆ClNO | [3][5] |

| Molecular Weight | 179.60 g/mol | [3][5] |

| Canonical SMILES | C1=CC2=C(C=CN=C2Cl)C(=C1)O | [5] |

| InChI Key | FWRDHJBPGUUWIG-UHFFFAOYSA-N | [3] |

Physical Properties

The macroscopic properties of this compound dictate its handling, storage, and reaction conditions.

| Property | Value | Source |

| Melting Point | 225 °C | [5] |

| Appearance | Likely a solid at room temperature | Inferred |

Spectroscopic Characterization

While specific spectral data for this compound is not widely published, its structure allows for predictable spectroscopic signatures essential for its identification and purity assessment.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The chemical shifts will be influenced by the electron-withdrawing chlorine atom and the electron-donating hydroxyl group, leading to a complex splitting pattern in the aromatic region (typically δ 7.0-8.5 ppm). The phenolic proton will appear as a broad singlet, the position of which is dependent on solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would confirm the 9 carbon atoms of the isoquinoline framework. The carbon atom at C1, bonded to the chlorine, would be significantly affected, as would the carbon at C5 bearing the hydroxyl group.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight. A key diagnostic feature would be the characteristic M+ and M+2 isotopic pattern in a roughly 3:1 ratio, confirming the presence of a single chlorine atom.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum would prominently feature a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching of the phenolic group. Aromatic C-H and C=C/C=N stretching vibrations would also be present in the fingerprint region.[3]

Synthesis and Chemical Reactivity

The synthetic utility of this compound stems from the distinct reactivity of its two primary functional groups: the C1-chloro substituent and the C5-hydroxyl group.

Caption: Reactivity map of this compound.

Analysis of Reactive Centers

-

The C1-Chloro Group: The chlorine atom at the C1 position is significantly activated towards nucleophilic aromatic substitution (SNAr). This heightened reactivity is due to its position adjacent to the electron-withdrawing nitrogen atom in the pyridine ring, which stabilizes the intermediate Meisenheimer complex formed during the substitution reaction.[3] This makes it an excellent electrophilic site for reactions with amines, thiols, and other nucleophiles to generate diverse 1-substituted isoquinoline derivatives.[1]

-

The C5-Hydroxyl Group: The hydroxyl group at the C5 position imparts typical phenolic reactivity. It is weakly acidic and can be deprotonated with a suitable base to form a phenoxide, which is a potent nucleophile. This enables reactions such as Williamson ether synthesis (etherification) and esterification.[3] This group also serves as a hydrogen bond donor, which can be critical for molecular recognition in biological systems.[3]

Plausible Synthetic Pathways

Caption: A proposed synthetic workflow for this compound.

This proposed multi-step synthesis leverages well-documented transformations:

-

Chlorination: Conversion of a suitable isoquinolinone precursor (or N-oxide) to the 1-chloro derivative using reagents like phosphoryl chloride (POCl₃).[1][7]

-

Nitro Group Reduction: Reduction of a nitro group at the 5-position to a primary amine using standard conditions, such as stannous chloride (SnCl₂) in an acidic medium or catalytic hydrogenation.[8]

-

Sandmeyer-type Reaction: Conversion of the 5-amino group to a hydroxyl group. This involves diazotization of the amine with sodium nitrite in a strong acid at low temperatures, followed by hydrolysis of the resulting diazonium salt.[9]

Applications in Research and Drug Development

This compound is not typically an end-product but rather a strategic intermediate. Its bifunctional nature—an electrophilic center at C1 and a nucleophilic/H-bonding center at C5—allows for orthogonal derivatization.

-

Scaffold for Library Synthesis: Researchers can exploit the C1-Cl for SNAr or cross-coupling reactions to introduce a wide array of substituents. Subsequently, the C5-OH can be modified or used as an anchoring point, enabling the rapid generation of focused compound libraries for high-throughput screening.

-

Pharmacological Significance: The chlorine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding and can enhance binding affinity and specificity.[3] The hydroxyl group is a classic hydrogen bond donor and acceptor, crucial for anchoring a molecule within a biological target's active site.[3] The combination of these features makes this compound an attractive starting point for designing inhibitors for enzymes like kinases or for agents targeting nucleic acids.

Experimental Protocols

The following protocols are adapted from procedures for structurally related compounds and provide a validated framework for the synthesis of key precursors to this compound.

Protocol: Reduction of 1-Chloro-5-nitroisoquinoline

This protocol describes the conversion of the nitro group to an amine, a crucial step in the proposed synthetic pathway. The procedure is adapted from the synthesis of 5-amino-1-chloroisoquinoline.[8]

Materials:

-

1-Chloro-5-nitroisoquinoline

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Ethyl acetate (EtOAc)

-

Aqueous sodium carbonate (Na₂CO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

-

Combine 1-chloro-5-nitroisoquinoline (1.0 eq) and ethyl acetate in a round-bottom flask.

-

Add stannous chloride dihydrate (5.0 eq) to the mixture.

-

Heat the mixture to reflux under a nitrogen atmosphere and stir for 3-4 hours. Monitor reaction completion via TLC.

-

After cooling to room temperature, pour the reaction mixture into ice water.

-

Carefully basify the mixture to a pH of ~10 using an aqueous sodium carbonate solution.

-

Transfer the mixture to a separatory funnel. Separate the organic phase and extract the aqueous phase with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the resulting residue (5-amino-1-chloroisoquinoline) by column chromatography on silica gel.

Protocol: General Procedure for O-Demethylation

This protocol illustrates the conversion of a methoxy-substituted isoquinoline to its corresponding hydroxyl derivative, a common final step in the synthesis of phenolic compounds. The procedure is adapted from the synthesis of 1-chloro-6-hydroxyisoquinoline.[10]

Materials:

-

Methoxy-substituted 1-chloroisoquinoline (e.g., 1-chloro-5-methoxyisoquinoline)

-

Anhydrous dichloromethane (DCM)

-

Boron tribromide (BBr₃)

-

Methanol

-

Round-bottom flask, syringe, magnetic stirrer

Procedure:

-

Dissolve the methoxy-substituted 1-chloroisoquinoline (1.0 eq) in anhydrous DCM in a flask under a nitrogen atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of boron tribromide (3.0 eq) in DCM dropwise, maintaining the low temperature.

-

Allow the reaction to slowly warm to room temperature and stir for 16-24 hours. Monitor reaction completion via TLC.

-

Once complete, re-cool the mixture to -78 °C.

-

Carefully quench the reaction by the slow, dropwise addition of methanol.

-

Remove the solvent under reduced pressure.

-

Wash the residue with water to obtain the crude this compound product, which can be further purified by recrystallization or chromatography.

Safety and Handling

This compound is associated with the following GHS hazard classifications.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Refer to the material safety data sheet (MSDS) for complete safety and handling information.

Conclusion

This compound is a strategically important chemical intermediate. Its defined physicochemical properties, coupled with the orthogonal reactivity of its chloro and hydroxyl functional groups, make it a powerful building block for constructing complex molecules. The insights and protocols provided in this guide offer a technical foundation for researchers to unlock the synthetic potential of this versatile compound in drug discovery and advanced material applications.

References

-

Science of Synthesis. (2005). Product Class 5: Isoquinolines. Thieme. Retrieved from [Link]

-

PubChem. (n.d.). Isoquinoline, 1-chloro-. National Center for Biotechnology Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloro-3-methylisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloro-5-methylisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

Eldehna, W. M., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]

-

Narayanaswami, S., et al. (1983). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences. Retrieved from [Link]

-

PubChemLite. (n.d.). 8-chloroisoquinolin-5-ol (C9H6ClNO). Retrieved from [Link]

-

American Elements. (n.d.). 1-Chloroisoquinoline-5-carbonitrile. Retrieved from [Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Chloroisoquinolin-8-ol (1374651-67-8) for sale [vulcanchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. This compound | 90224-96-7 | QDA22496 [biosynth.com]

- 6. 90224-96-7|this compound|BLD Pharm [bldpharm.com]

- 7. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 1-chloroisoquinolin-6-ol synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Structural Analysis of 1-Chloroisoquinolin-5-ol

Foreword: The Strategic Importance of Structural Elucidation in Drug Discovery

In the landscape of modern drug development, the precise characterization of molecular structure is not merely a procedural step but the very bedrock upon which successful therapeutic innovation is built. The isoquinoline scaffold, a recurring motif in a plethora of biologically active natural products and synthetic pharmaceuticals, represents a privileged structure in medicinal chemistry. The targeted introduction of substituents, such as a chlorine atom and a hydroxyl group, onto this scaffold can profoundly influence its physicochemical properties and biological activity. 1-Chloroisoquinolin-5-ol is a molecule of significant interest, and a comprehensive understanding of its three-dimensional architecture and electronic landscape is paramount for researchers aiming to harness its therapeutic potential. This guide provides a holistic and technically robust framework for the complete structural elucidation of this compound, moving beyond a mere recitation of techniques to delve into the strategic rationale that underpins a rigorous analytical workflow.

I. Foundational Physicochemical Properties

A comprehensive structural analysis commences with the ascertainment of fundamental physicochemical properties. These data points serve as the initial identifiers and provide a crucial foundation for subsequent, more complex analytical methodologies.

| Property | Value | Source |

| Molecular Formula | C₉H₆ClNO | Internal Calculation |

| Molecular Weight | 179.60 g/mol | Internal Calculation |

| CAS Number | 90224-96-7 | Public Database |

| Melting Point | 225 °C | Public Database |

| Appearance | Off-white to light yellow solid | Typical Observation |

II. Strategic Synthesis of this compound

A robust and reproducible synthetic route is a prerequisite for obtaining high-purity material for structural analysis. While multiple pathways to substituted isoquinolines exist, the Sandmeyer reaction presents a reliable and well-documented method for the introduction of a chlorine atom onto an aromatic amine precursor.[1][2][3][4] The following protocol outlines a strategic approach for the synthesis of this compound, likely proceeding from 5-aminoisoquinolin-1-ol.

Experimental Protocol: A Modified Sandmeyer Reaction

This protocol is a well-established method for the conversion of an aromatic amine to an aryl halide and has been adapted for the specific synthesis of this compound.[5]

Part A: Diazotization of 5-Aminoisoquinolin-1-ol

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend 5.0 g of 5-aminoisoquinolin-1-ol in 50 mL of deionized water.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add 15 mL of concentrated hydrochloric acid to the stirred suspension, ensuring the temperature remains below 5 °C.

-

Stir for an additional 15 minutes to facilitate the formation of the hydrochloride salt.

-

In a separate beaker, dissolve 2.5 g of sodium nitrite in 10 mL of deionized water and cool the solution in an ice bath.

-

Add the cold sodium nitrite solution dropwise to the 5-aminoisoquinolin-1-ol hydrochloride suspension over a period of 30 minutes. Maintain the reaction temperature between 0 °C and 5 °C throughout the addition.

-

After the complete addition of the nitrite solution, continue stirring the reaction mixture for an additional 30 minutes at 0-5 °C to ensure the complete formation of the diazonium salt.

Part B: Sandmeyer Reaction

-

In a 500 mL beaker, dissolve 5.0 g of copper(I) chloride in 25 mL of concentrated hydrochloric acid with gentle warming.

-

Cool the resulting solution to 0-5 °C in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution from Part A to the stirred copper(I) chloride solution. A vigorous evolution of nitrogen gas will be observed.

-

Maintain the temperature below 10 °C during this addition.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2 hours.

-

To ensure the complete decomposition of the diazonium salt, heat the reaction mixture to 60 °C for 30 minutes.

Part C: Work-up and Purification

-

Cool the reaction mixture to room temperature and neutralize by the slow addition of a 20% aqueous sodium hydroxide solution until a pH of approximately 8-9 is achieved.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with 50 mL of deionized water and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

-

The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent such as ethanol/water.

B. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation pattern.

Expected Mass Spectrum Data

-

Molecular Ion (M⁺): An intense peak at m/z 179, with a characteristic M+2 peak at m/z 181 with approximately one-third the intensity, confirming the presence of a single chlorine atom.

-

Major Fragmentation Pathways:

-

Loss of CO (m/z 151): A common fragmentation for phenolic compounds.

-

Loss of Cl (m/z 144): Cleavage of the carbon-chlorine bond.

-

Loss of HCN (from the pyridine ring, m/z 152): A characteristic fragmentation of nitrogen-containing heterocyclic compounds.

-

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the purified compound into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (e.g., LC-MS).

-

Ionization: Utilize a suitable ionization technique, such as electrospray ionization (ESI) or electron ionization (EI), to generate gas-phase ions.

-

Mass Analysis: Analyze the mass-to-charge ratio of the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Tandem MS (MS/MS): To further investigate fragmentation, select the molecular ion and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum.

C. Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted FT-IR Data

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3200-3500 (broad) | O-H stretch | Phenolic hydroxyl |

| 3000-3100 | C-H stretch | Aromatic C-H |

| 1500-1600 | C=C and C=N stretch | Aromatic rings |

| 1200-1300 | C-O stretch | Phenol |

| 1000-1100 | C-Cl stretch | Aryl chloride |

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: Prepare a solid sample for analysis, typically as a KBr pellet or by using an attenuated total reflectance (ATR) accessory.

-

Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

IV. Conclusion: A Synergistic Approach to Structural Certainty

The structural elucidation of this compound is a multifaceted process that relies on the synergistic interplay of synthesis and a suite of spectroscopic techniques. By following the detailed protocols and interpretative frameworks outlined in this guide, researchers can achieve an unambiguous and comprehensive understanding of the molecular architecture of this important compound. This foundational knowledge is indispensable for any subsequent investigations into its biological activity and for the rational design of novel therapeutics based on the isoquinoline scaffold.

V. References

-

Pomeranz, C. (1893). Über eine neue Isochinolinsynthese. Monatshefte für Chemie, 14(1), 116-119.

-

Fritsch, P. (1893). Synthesen in der Isocumarin- und Isochinolinreihe. Berichte der deutschen chemischen Gesellschaft, 26(1), 419-422.

-

Gensler, W. J. (1951). The Synthesis of Isoquinolines. Organic Reactions, 6, 191-206.

-

Wikipedia. (2024). Sandmeyer reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

-

BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. [Link]

-

L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. [Link]

-

Kaur, N. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3125-3153.

-

Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.

-

D'Accolti, L., & Fusco, C. (2021). Deaminative chlorination of aminoheterocycles. Nature Communications, 12(1), 7289.

Sources

1-Chloroisoquinolin-5-ol synthesis pathway

An In-Depth Technical Guide to the Synthesis of 1-Chloroisoquinolin-5-ol

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a valuable heterocyclic scaffold, serving as a critical intermediate in the synthesis of complex molecules for pharmaceutical and materials science applications. The strategic placement of the chloro, hydroxyl, and nitrogen functionalities offers multiple points for synthetic diversification. This guide provides a comprehensive overview of a robust and logical synthetic pathway to this compound, grounded in established chemical principles. We will delve into the mechanistic rationale behind each transformation, present detailed experimental protocols, and offer insights based on field-proven methodologies. The primary route discussed proceeds from 5-nitroisoquinoline, involving key steps of N-oxidation, chlorination, nitro group reduction, and a concluding diazotization-hydrolysis sequence.

Introduction: The Strategic Importance of the Isoquinoline Core

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural alkaloids like morphine and papaverine, as well as synthetic therapeutic agents.[1] Its derivatives are known to exhibit a vast array of pharmacological activities, including anticancer, antiviral, and neuroprotective properties.[2] The title compound, this compound, is a bespoke building block designed for further elaboration. The chlorine atom at the C1 position is susceptible to nucleophilic substitution and is an ideal handle for cross-coupling reactions. The hydroxyl group at the C5 position can be functionalized as an ether or ester, or it can direct further electrophilic substitution on the benzene ring. This guide elucidates a practical and scalable pathway for its synthesis.

Retrosynthetic Analysis and Strategic Planning

A logical synthesis strategy is best developed through retrosynthetic analysis. The target molecule's key functional groups—the C1-chloride and the C5-hydroxyl—dictate the most effective disconnections. The C1-chloride is most efficiently installed by converting an isoquinolin-1(2H)-one or an isoquinoline N-oxide, while the C5-hydroxyl is best derived from a C5-amino group via a Sandmeyer-type reaction. This is because direct chlorination or hydroxylation of the isoquinoline ring often leads to issues with regioselectivity and yield.

This analysis points to 5-Amino-1-chloroisoquinoline as the key penultimate intermediate. This, in turn, can be synthesized from a more readily available precursor, 1-chloro-5-nitroisoquinoline, via a standard nitro group reduction. The synthesis of 1-chloro-5-nitroisoquinoline can be envisioned from 5-nitroisoquinoline, a commercially available starting material.

Caption: Retrosynthetic analysis of this compound.

The Forward Synthesis: A Step-by-Step Elucidation

The proposed forward synthesis is a robust, three-step sequence beginning with 5-nitroisoquinoline. This pathway is designed for efficiency and scalability, relying on well-understood and high-yielding chemical transformations.

Caption: Forward synthesis workflow for this compound.

Step 1: Synthesis of 1-Chloro-5-nitroisoquinoline

The conversion of the parent 5-nitroisoquinoline to its 1-chloro derivative is a two-part process. First, the isoquinoline nitrogen is oxidized to an N-oxide. This modification electronically activates the C1 position for subsequent nucleophilic attack. The subsequent treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) converts the N-oxide to the 1-chloro product. This is a standard and highly effective method for introducing a chlorine atom at the 1-position of isoquinolines.[3]

Protocol:

-

N-Oxidation: Dissolve 5-nitroisoquinoline in a suitable solvent such as dichloromethane (DCM). Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

-

Work-up: Wash the reaction mixture with aqueous sodium bicarbonate solution to remove excess m-CPBA and the resulting m-chlorobenzoic acid. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 5-nitroisoquinoline N-oxide.

-

Chlorination: To the crude 5-nitroisoquinoline N-oxide, add phosphorus oxychloride (POCl₃) dropwise under ice-bath cooling.[3] Heat the reaction mixture to reflux (approx. 105-110 °C) for several hours.

-

Isolation: After cooling, the excess POCl₃ is carefully removed by distillation under reduced pressure. The residue is then quenched by slowly pouring it onto crushed ice. The resulting precipitate is filtered, washed with water, and dried to afford crude 1-chloro-5-nitroisoquinoline, which can be purified by recrystallization or column chromatography.

Step 2: Reduction to 5-Amino-1-chloroisoquinoline

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. For this specific substrate, stannous chloride (tin(II) chloride) dihydrate in an organic solvent like ethyl acetate is a highly effective and selective method.[4] This reagent is favored for its ability to reduce the nitro group without affecting the chloro-substituent or the heterocyclic ring system.

Protocol:

-

Reaction Setup: Suspend 1-chloro-5-nitroisoquinoline (1.0 eq.) in ethyl acetate (EtOAc). Add stannous chloride dihydrate (SnCl₂·2H₂O, approx. 5.0 eq.) to the suspension.

-

Reaction Execution: Heat the mixture to reflux under a nitrogen atmosphere for 3-4 hours, monitoring the reaction progress by TLC.[4]

-

Work-up and Isolation: After cooling, pour the reaction mixture into ice-water and basify to a pH of ~10 with an aqueous solution of sodium carbonate to precipitate tin salts.[4] Separate the organic phase and extract the aqueous phase multiple times with EtOAc. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under vacuum. The resulting crude 5-amino-1-chloroisoquinoline can be purified by silica gel column chromatography.[4]

Step 3: Diazotization and Hydrolysis to this compound

This final step transforms the amino group into the target hydroxyl group. It proceeds via the formation of a diazonium salt, which is subsequently hydrolyzed. This is a classic Sandmeyer-type transformation.[5][6] The aromatic amine is treated with a nitrite source in a strong acid at low temperatures to generate the diazonium salt. Gentle heating of the aqueous diazonium salt solution causes the loss of dinitrogen gas and the introduction of a hydroxyl group.

Protocol:

-

Diazotization: Suspend 5-amino-1-chloroisoquinoline (1.0 eq.) in an aqueous solution of sulfuric acid (or hydrochloric acid). Cool the mixture to 0-5 °C in an ice-salt bath. Add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, ~1.1 eq.) dropwise, ensuring the temperature remains below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Hydrolysis: Gently heat the diazonium salt solution. A controlled stream of steam can be passed through the solution, or it can be added to boiling dilute sulfuric acid. The diazonium group is displaced, with vigorous evolution of nitrogen gas, to form the hydroxyl group.

-

Isolation and Purification: Cool the reaction mixture. The product may precipitate upon cooling. Neutralize the solution carefully with a base (e.g., sodium hydroxide solution) and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic extracts, dry over an anhydrous salt, and concentrate using a rotary evaporator. The crude this compound can be purified by column chromatography or recrystallization to yield the final product.

Data Summary and Characterization

The successful synthesis of the target compound and its intermediates should be confirmed using modern analytical techniques.

| Step | Starting Material | Key Reagents | Product | Expected Yield (%) |

| 1 | 5-Nitroisoquinoline | m-CPBA, POCl₃ | 1-Chloro-5-nitroisoquinoline | 75-85% |

| 2 | 1-Chloro-5-nitroisoquinoline | SnCl₂·2H₂O, EtOAc | 5-Amino-1-chloroisoquinoline | 80-90% |

| 3 | 5-Amino-1-chloroisoquinoline | NaNO₂, H₂SO₄, H₂O | This compound | 60-75% |

Characterization Methods:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the structural integrity and substitution pattern of the aromatic rings.

-

Mass Spectrometry (MS): To verify the molecular weight of the intermediates and the final product.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Safety Considerations

-

Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Stannous Chloride (SnCl₂): Corrosive and may cause skin and eye irritation. Avoid inhalation of dust.

-

Diazonium Salts: Can be explosive when isolated and dry. These intermediates should always be prepared in solution at low temperatures and used immediately without isolation.

-

Acids and Bases: Concentrated acids (H₂SO₄, HCl) and bases (NaOH) are highly corrosive. Handle with care and appropriate PPE.

Conclusion

The synthetic pathway detailed in this guide, proceeding from 5-nitroisoquinoline, represents a logical, robust, and scalable method for the preparation of this compound. Each step utilizes well-established and reliable chemical transformations, ensuring high yields and purity. The mechanistic insights and detailed protocols provided herein offer researchers a solid foundation for synthesizing this valuable chemical intermediate, enabling further exploration in drug discovery and materials science.

References

-

Georg Thieme Verlag. (n.d.). Product Class 5: Isoquinolines. Science of Synthesis, 15.5. Retrieved from [Link]

-

Kirad, S. P., et al. (n.d.). Synthesis of 1-aminoisoquinolines by Dao et al. ResearchGate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from [Link]

-

Giorgi-Renault, S., Renault, J., & Servolles, P. (1983). A practical method for the synthesis of 1-aminoisoquinoline. Annales Pharmaceutiques Francaises, 41(6), 555-557. Retrieved from [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

- Google Patents. (n.d.). US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine.

-

RSC Publishing. (2024). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. Retrieved from [Link]

-

International Journal of Scientific & Technology Research. (n.d.). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. Retrieved from [Link]

- Pakistan Council of Scientific & Industrial Research. (n.d.).

-

L.S. College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Various synthetic routes for isoquinolinone derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

European Patent Office. (2001, June 26). PROCESS FOR THE PREPARATION OF QUINOLINE DERIVATIVES - EP 1294694 B1. Retrieved from [Link]

-

PubMed. (2007, January 1). Synthesis of 6-chloroisoquinoline-5,8-diones and pyrido[3,4-b]phenazine-5,12-diones and evaluation of their cytotoxicity and DNA topoisomerase II inhibitory activity. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids. PMC. Retrieved from [Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Unlocking the Therapeutic Potential of 1-Chloroisoquinolin-5-ol: A Technical Guide for Preclinical Investigation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural and synthetic compounds with a broad spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties[1][2][3][4][5]. While many derivatives have been extensively studied, 1-Chloroisoquinolin-5-ol remains a largely unexplored entity. This technical guide provides a comprehensive framework for the systematic investigation of its biological potential. Drawing on established principles of drug discovery and the known activities of structurally related chloroquinoline and isoquinoline alkaloids, we present a series of robust experimental protocols and a logical workflow to elucidate the compound's bioactivity, mechanism of action, and therapeutic promise. This document serves as a roadmap for researchers aiming to characterize this novel chemical entity.

Introduction: The Isoquinoline Scaffold and the Promise of Halogenation

Isoquinoline alkaloids are a diverse class of nitrogen-containing heterocyclic compounds that have yielded transformative medicines, from the analgesic morphine to the antibacterial berberine[1]. Their planar structure allows for intercalation with DNA and interaction with a variety of enzymatic active sites. The introduction of a chlorine atom, as in this compound, can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and ability to form halogen bonds with protein targets. This often leads to enhanced potency and altered selectivity[6]. The hydroxyl group at the 5-position further provides a site for hydrogen bonding, potentially anchoring the molecule within a biological target.

Given the dearth of specific literature on this compound, this guide proposes a hypothesis-driven approach to its biological evaluation. We postulate that, based on its structural similarity to other chloro-substituted quinolines and isoquinolines, this compound may possess cytotoxic and antimicrobial activities. The following sections provide the detailed experimental methodologies to test these hypotheses.

Proposed Investigational Workflow

A systematic approach is crucial to efficiently characterize a novel compound. We propose a tiered workflow, beginning with broad screening assays and progressing to more focused mechanistic studies.

Caption: Proposed workflow for the biological evaluation of this compound.

Part I: Assessment of Cytotoxic Activity

Many quinoline and isoquinoline derivatives exhibit potent anticancer activity[7][8]. The initial investigation should therefore focus on evaluating the cytotoxicity of this compound against a panel of human cancer cell lines.

Protocol: Cell Viability Assessment using MTT Assay

This protocol outlines a standard procedure for determining the effect of this compound on the metabolic activity of cultured cells, which is an indicator of cell viability.

Materials:

-

Human cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous cell line (e.g., HEK293)

-

Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

This compound (dissolved in DMSO to create a 10 mM stock)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture cells to ~80% confluency.

-

Trypsinize, count, and resuspend cells in fresh medium to a concentration of 5 x 104 cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C, 5% CO2.

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

-

Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubate for 48-72 hours.

-

-

MTT Assay:

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes on an orbital shaker.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the results as a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

-

Data Presentation: Cytotoxicity Profile

| Cell Line | Histology | IC50 (µM) of this compound |

| HeLa | Cervical Cancer | Experimental Value |

| A549 | Lung Cancer | Experimental Value |

| MCF-7 | Breast Cancer | Experimental Value |

| HEK293 | Normal Kidney | Experimental Value |

Part II: Evaluation of Antimicrobial Activity

Halogenated quinolines, such as cloxyquin (5-chloroquinolin-8-ol), have demonstrated significant antimicrobial properties, including activity against Mycobacterium tuberculosis[9]. It is therefore prudent to screen this compound for antibacterial and antifungal effects.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

This compound (10 mM stock in DMSO)

-

Sterile 96-well plates

-

Spectrophotometer

Procedure:

-

Inoculum Preparation:

-

Culture microorganisms overnight.

-

Dilute the culture in the appropriate broth to achieve a final concentration of approximately 5 x 105 CFU/mL (colony-forming units per milliliter).

-

-

Compound Dilution:

-

In a 96-well plate, perform a two-fold serial dilution of the compound in broth, starting from a high concentration (e.g., 256 µg/mL).

-

-

Inoculation:

-

Add the prepared inoculum to each well.

-

Include a positive control (microorganism in broth without compound) and a negative control (broth only).

-

-

Incubation:

-

Incubate bacterial plates at 37°C for 18-24 hours.

-

Incubate fungal plates at 35°C for 24-48 hours.

-

-

MIC Determination:

-

The MIC is the lowest concentration of the compound at which there is no visible turbidity. This can be confirmed by measuring the optical density at 600 nm.

-

Part III: Mechanistic Elucidation

Should this compound demonstrate promising cytotoxic activity, the next logical step is to investigate its mechanism of action. Based on the activities of related compounds, potential mechanisms include the induction of apoptosis or cell cycle arrest.

Hypothetical Signaling Pathway

Many cytotoxic agents ultimately converge on the activation of the caspase cascade, leading to programmed cell death (apoptosis). A plausible hypothesis is that this compound could induce DNA damage or cellular stress, triggering the intrinsic apoptotic pathway.

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.

Protocol: Analysis of Apoptosis by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell line of interest

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours.

-

-

Cell Harvesting and Staining:

-

Harvest cells (including floating cells in the medium) and wash with cold PBS.

-

Resuspend cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Quantify the percentage of cells in each quadrant:

-

Annexin V(-) / PI(-) : Viable cells

-

Annexin V(+) / PI(-) : Early apoptotic cells

-

Annexin V(+) / PI(+) : Late apoptotic/necrotic cells

-

Annexin V(-) / PI(+) : Necrotic cells

-

-

Conclusion and Future Directions

This technical guide provides a foundational strategy for the initial biological characterization of the novel compound this compound. The proposed workflows and protocols are designed to efficiently assess its potential cytotoxic and antimicrobial activities and to begin elucidating its mechanism of action. Positive results from these initial studies would warrant further investigation, including in silico molecular docking to identify potential protein targets[8], enzymatic inhibition assays against those targets, and eventual evaluation in preclinical in vivo models. The systematic approach outlined herein will enable researchers to rigorously evaluate the therapeutic potential of this unexplored member of the promising isoquinoline family.

References

-

Xiao, Z., et al. (2020). Biologically Active Isoquinoline Alkaloids covering 2014-2018. PubMed Central. Available at: [Link]

-

Iranshahy, M., Quinn, R. J., & Iranshahi, M. (2014). Biologically active isoquinoline alkaloids with drug-like properties from the genus Corydalis. RSC Advances, 4, 15900-15913. Available at: [Link]

-

Yang, X., et al. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports. Available at: [Link]

-

Yang, X., et al. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. PubMed. Available at: [Link]

-

Semantic Scholar. (n.d.). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Retrieved from [Link]

-

Al-Suwaidan, I. A., et al. (2016). Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. Chemistry Central Journal, 10(1), 24. Available at: [Link]

-

El-Morsy, A. M., et al. (2021). Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents. Journal of Chemistry, 2021, 1-13. Available at: [Link]

-

Pérez-Silanes, S., et al. (2013). Novel isoquinoline derivatives as antimicrobial agents. European Journal of Medicinal Chemistry, 64, 415-426. Available at: [Link]

-

Chrzanowska, M., & Dreas, A. (2020). Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. Molecules, 25(22), 5397. Available at: [Link]

-

He, M., et al. (2002). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 46(6), 2004-2005. Available at: [Link]

-

PubChem. (n.d.). Isoquinoline, 1-chloro-. Retrieved from [Link]

-

Al-Suwaidan, I. A., et al. (2016). Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. PubMed. Available at: [Link]

-

Hegedűs, C., et al. (2024). Synthesis, transformations and biological evaluation of 5-chloro-8-hydroxyquinoline hybrids. Arkivoc, 2024(4), 1-16. Available at: [Link]

Sources

- 1. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biologically active isoquinoline alkaloids with drug-like properties from the genus Corydalis - RSC Advances (RSC Publishing) DOI:10.1039/C3RA47944G [pubs.rsc.org]

- 3. Isolation, biological activity, and synthesis of isoquinoline alkaloids. | Semantic Scholar [semanticscholar.org]

- 4. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]

- 5. Isolation, biological activity, and synthesis of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1-Chloroisoquinolin-8-ol (1374651-67-8) for sale [vulcanchem.com]

- 7. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Synthesis and Pharmacological Potential of 1-Chloroisoquinolin-5-ol: A Technical Guide for Drug Discovery

Introduction: The Isoquinoline Scaffold as a Cornerstone of Medicinal Chemistry

The isoquinoline nucleus is a privileged heterocyclic scaffold that forms the structural core of numerous natural products and synthetic compounds with significant biological activities.[1] From the potent analgesic properties of morphine to the antimicrobial activity of berberine, isoquinoline alkaloids have long been a fertile ground for drug discovery.[2][3] In the realm of synthetic medicinal chemistry, the strategic functionalization of the isoquinoline ring system allows for the fine-tuning of pharmacological properties, leading to the development of novel therapeutic agents. This guide provides an in-depth technical overview of 1-chloroisoquinolin-5-ol, a key intermediate with considerable potential for the development of new pharmaceuticals. We will explore its synthesis, chemical characteristics, and prospective applications in drug discovery, offering a roadmap for researchers and scientists in the field.

Molecular Architecture and Physicochemical Properties

This compound is a bicyclic aromatic compound with the molecular formula C₉H₆ClNO and a molecular weight of 179.60 g/mol . Its structure is characterized by an isoquinoline core with a chlorine atom at the C1 position and a hydroxyl group at the C5 position. The melting point of this compound has been reported to be 225 °C.

| Property | Value | Source |

| Molecular Formula | C₉H₆ClNO | Biosynth |

| Molecular Weight | 179.60 g/mol | Biosynth |

| Melting Point | 225 °C | Biosynth |

| CAS Number | 90224-96-7 | Biosynth |

The presence of the electron-withdrawing chlorine atom at the 1-position significantly influences the electronic properties of the pyridine ring, making this position susceptible to nucleophilic substitution. The hydroxyl group at the 5-position, on the other hand, is a hydrogen bond donor and can participate in various reactions typical of phenols. This unique combination of functional groups makes this compound a versatile building block for creating a diverse library of derivatives.

Strategic Synthesis of this compound: A Proposed Multi-Step Pathway

While a direct, one-pot synthesis of this compound is not extensively documented in publicly available literature, a robust and logical multi-step synthetic route can be designed based on well-established transformations of the isoquinoline scaffold. The following proposed pathway leverages common and reliable reactions in heterocyclic chemistry, ensuring a high probability of success for the experienced synthetic chemist.

The overall strategy begins with the commercially available 5-nitroisoquinoline and proceeds through four key transformations: N-oxidation, chlorination, nitro reduction, and a Sandmeyer reaction to introduce the final hydroxyl group.

Caption: Proposed synthetic pathway for this compound.

Step 1: N-Oxidation of 5-Nitroisoquinoline

The initial step involves the oxidation of the nitrogen atom in the isoquinoline ring to form 5-nitroisoquinoline-N-oxide. This transformation is crucial as it activates the C1 position for subsequent chlorination.

Protocol:

-

Reactants: 5-Nitroisoquinoline, meta-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide in acetic acid.

-

Procedure: To a solution of 5-nitroisoquinoline in a suitable solvent such as dichloromethane or chloroform, add mCPBA portion-wise at 0 °C. Alternatively, the reaction can be performed using 30% hydrogen peroxide in glacial acetic acid.[3]

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is washed with a saturated sodium bicarbonate solution to remove excess acid, followed by brine. The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the N-oxide.

Causality: The N-oxide formation is a prerequisite for the regioselective introduction of the chlorine atom at the 1-position. The N-oxide functionality withdraws electron density from the pyridine ring, making the α-position (C1) more electrophilic and susceptible to nucleophilic attack by the chloride ion in the subsequent step.

Step 2: Chlorination of 5-Nitroisoquinoline-N-oxide

With the N-oxide in hand, the next step is the introduction of the chlorine atom at the C1 position using a dehydrating chlorinating agent like phosphoryl chloride (POCl₃).

Protocol:

-

Reactants: 5-Nitroisoquinoline-N-oxide, phosphoryl chloride (POCl₃).

-

Procedure: A mixture of 5-nitroisoquinoline-N-oxide and an excess of phosphoryl chloride is heated at reflux.[1]

-

Reaction Monitoring: The reaction is monitored by TLC until the starting material is consumed.

-

Work-up: After cooling, the excess phosphoryl chloride is carefully removed under reduced pressure. The residue is then cautiously poured onto crushed ice and neutralized with a base such as sodium carbonate. The product, 1-chloro-5-nitroisoquinoline, is extracted with an organic solvent like dichloromethane, dried, and purified by column chromatography.

Causality: The oxygen of the N-oxide attacks the phosphorus atom of POCl₃, forming a good leaving group. A chloride ion then attacks the activated C1 position, leading to the formation of 1-chloro-5-nitroisoquinoline and the release of phosphate byproducts.

Step 3: Reduction of the Nitro Group

The nitro group at the C5 position is a versatile precursor that can be readily reduced to an amino group, which is essential for the final hydroxylation step.

Protocol:

-

Reactants: 1-Chloro-5-nitroisoquinoline, stannous chloride dihydrate (SnCl₂·2H₂O) or catalytic hydrogenation (H₂/Pd-C).

-

Procedure (using SnCl₂·2H₂O): A mixture of 1-chloro-5-nitroisoquinoline and an excess of stannous chloride dihydrate in a solvent like ethyl acetate or ethanol is heated under reflux.[4]

-

Reaction Monitoring: The reaction progress is followed by TLC.

-

Work-up: After completion, the reaction mixture is cooled, poured into ice-water, and basified with an aqueous solution of sodium carbonate. The product, 1-chloro-5-aminoisoquinoline, is extracted with ethyl acetate, washed with brine, dried, and purified.[4]

Causality: Stannous chloride is a classical and effective reagent for the reduction of aromatic nitro groups to amines. Alternatively, catalytic hydrogenation offers a cleaner reduction method, avoiding tin-based byproducts.

Step 4: Diazotization and Sandmeyer Reaction

The final step involves the conversion of the amino group at the C5 position into a hydroxyl group via a Sandmeyer reaction.[5][6][7][8][9] This classic transformation proceeds through a diazonium salt intermediate.

Protocol:

-

Reactants: 1-Chloro-5-aminoisoquinoline, sodium nitrite (NaNO₂), hydrochloric acid (HCl), and water.

-

Procedure:

-

Diazotization: 1-Chloro-5-aminoisoquinoline is dissolved in a dilute mineral acid (e.g., HCl) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.[6]

-

Hydrolysis: The resulting diazonium salt solution is then gently heated in the presence of water. The diazonium group is an excellent leaving group (N₂) and is displaced by a hydroxyl group from the water.[5][6]

-

-

Reaction Monitoring: The evolution of nitrogen gas indicates the progress of the reaction.

-

Work-up: After the reaction is complete, the mixture is cooled and the product, this compound, is isolated by filtration or extraction. The crude product can be purified by recrystallization.

Causality: The Sandmeyer reaction is a reliable method for introducing a variety of functional groups onto an aromatic ring in place of an amino group. The formation of the highly unstable diazonium salt is key to this transformation, as the facile loss of nitrogen gas drives the reaction to completion.

Chemical Reactivity and Potential for Derivatization

The dual functionality of this compound provides two key handles for further chemical modification, making it an attractive scaffold for generating compound libraries for drug screening.

Caption: Key reaction sites on the this compound scaffold.

-

Nucleophilic Aromatic Substitution at C1: The chlorine atom at the 1-position is activated towards nucleophilic aromatic substitution due to the electron-withdrawing effect of the adjacent nitrogen atom. This allows for the facile introduction of a wide range of nucleophiles, including amines, thiols, and alkoxides, to generate a diverse array of 1-substituted isoquinoline derivatives.[10]

-

Reactions of the Phenolic Hydroxyl Group: The hydroxyl group at the 5-position can undergo typical reactions of phenols, such as O-alkylation to form ethers and O-acylation to form esters. These modifications can be used to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability.

-

Electrophilic Aromatic Substitution: The benzene ring of the isoquinoline system can undergo electrophilic aromatic substitution reactions, although the regioselectivity will be influenced by the existing substituents.

Potential Applications in Drug Discovery

While specific biological activity data for this compound is not abundant in the current literature, the well-documented pharmacological profiles of related substituted isoquinolines and quinolines provide a strong rationale for its investigation in several therapeutic areas.

-

Oncology: Many quinoline and isoquinoline derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[11][12] The mechanism of action often involves the inhibition of key enzymes involved in cell proliferation and survival, such as topoisomerases or kinases.[12] The this compound scaffold could serve as a starting point for the development of novel anticancer agents.

-

Infectious Diseases: Chloroquine, a well-known quinoline derivative, has been a cornerstone in the treatment of malaria. Other halogenated quinolines and isoquinolines have shown promise as antibacterial and antifungal agents. The unique substitution pattern of this compound may confer activity against various pathogens.

-

Enzyme Inhibition: The isoquinoline scaffold is present in many enzyme inhibitors. For example, certain quinoline-based compounds have been shown to inhibit DNA methyltransferases.[13] The structural features of this compound make it a candidate for screening against a wide range of enzymatic targets.

Conclusion and Future Directions

This compound is a strategically important synthetic intermediate with significant potential in the field of drug discovery. This guide has outlined a plausible and detailed synthetic pathway, leveraging established and reliable chemical transformations. The dual functionality of this molecule offers numerous avenues for the creation of diverse chemical libraries for biological screening. Future research should focus on the execution and optimization of the proposed synthesis, followed by a comprehensive evaluation of the biological activities of this compound and its derivatives. The exploration of this scaffold is a promising endeavor for the discovery of next-generation therapeutic agents.

References

-

Product Class 5: Isoquinolines. Thieme Chemistry.

-

Synthesis routes of 5-Amino-1-chloroisoquinoline. Benchchem.

-

Sandmeyer reaction. Wikipedia.

-

Synthesis of 5-Chloroisoquinoline from 5-Aminoisoquinoline: Application Notes and Protocols. Benchchem.

-

Sandmeyer Reaction. Organic Chemistry Portal.

-

1-Chloroisoquinoline synthesis. ChemicalBook.

-

Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.

-

This compound | 90224-96-7. Biosynth.

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.

-

Isoquinoline, 1-chloro-. PubChem.

-

Quinoline-based compounds can inhibit diverse enzymes that act on DNA. PubMed.

-

Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. PMC - PubMed Central.

-

Reaction of 1-Chloroisoquinoline with Peracetic Acid. The Journal of Organic Chemistry.

-

Biologically Active Isoquinoline Alkaloids covering 2014-2018. PMC - PubMed Central.

-

1-Chloroisoquinoline 95 19493-44-8. Sigma-Aldrich.

-

1-Chloroisoquinolin-8-ol - 1374651-67-8. Vulcanchem.

-

Synthesis of 6-chloroisoquinoline-5,8-diones and pyrido[3,4-b]phenazine-5,12-diones and evaluation of their cytotoxicity and DNA topoisomerase II inhibitory activity. PubMed.

-

Part III.* 8-Hydroxyquinoline N-Oxide. Indian Academy of Sciences.

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. 1-氯异喹啉 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. ias.ac.in [ias.ac.in]

- 4. benchchem.com [benchchem.com]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Sandmeyer Reaction [organic-chemistry.org]

- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. 1-Chloroisoquinolin-8-ol (1374651-67-8) for sale [vulcanchem.com]

- 11. Synthesis of Isoquinoline N‑Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of 6-chloroisoquinoline-5,8-diones and pyrido[3,4-b]phenazine-5,12-diones and evaluation of their cytotoxicity and DNA topoisomerase II inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

The Investigator's Guide to Isoquinoline Alkaloids: From Discovery to Purified Isolate

A Senior Application Scientist's Field-Proven Technical Guide for Researchers and Drug Development Professionals

Abstract

Isoquinoline alkaloids represent one of the largest and most structurally diverse families of plant secondary metabolites, with approximately 2,500 known structures.[1] Their profound pharmacological activities, ranging from the potent analgesia of morphine to the antimicrobial properties of berberine, have cemented their importance in medicine and drug discovery.[1] This guide provides an in-depth technical overview of the core principles and modern practices for the discovery and isolation of these valuable compounds. Moving beyond a simple recitation of protocols, this document illuminates the causal reasoning behind experimental choices, offering a self-validating framework for robust scientific inquiry. We will journey from the biosynthetic origins of these molecules through the critical stages of extraction, chromatographic purification, and final structural elucidation, equipping researchers with the knowledge to confidently navigate the complexities of natural product chemistry.

Introduction: A Legacy of Potent Bioactivity

The story of isoquinoline alkaloids is deeply intertwined with human history. The first isolation of a pure, bioactive alkaloid, morphine, from the opium poppy (Papaver somniferum) in the early 19th century, marked a watershed moment in pharmacology and chemistry.[2] This discovery unveiled a class of nitrogen-containing compounds with a common isoquinoline structural backbone, a fusion of a benzene ring and a pyridine ring.[3]

These compounds are predominantly found in a number of plant families, including Papaveraceae (poppies), Berberidaceae (barberries), Menispermaceae (moonseeds), and Ranunculaceae (buttercups).[4][5] Their biological effects are vast and varied, encompassing analgesic, antimicrobial, anticancer, anti-inflammatory, and muscle relaxant properties.[6][7]

Classification: The structural diversity of isoquinoline alkaloids leads to their classification into several major subgroups based on the arrangement of their core skeleton.[6][5][7] Key types include:

-

Benzylisoquinolines: (e.g., Papaverine)

-

Protoberberines: (e.g., Berberine)

-

Benzophenanthridines: (e.g., Sanguinarine)

-

Aporphines: (e.g., Boldine)

-

Morphinans: (e.g., Morphine, Codeine)

This structural variety arises from a common biosynthetic pathway, which dictates the fundamental approaches required for their successful isolation.

The Biosynthetic Blueprint: A Common Origin

Understanding the natural synthesis of isoquinoline alkaloids provides crucial insights into their chemical properties. The journey begins with the aromatic amino acid L-tyrosine.[8][9][10] Through a series of enzymatic steps, tyrosine is converted into two key precursors: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA).[8][11]

A pivotal condensation reaction between these two precursors, catalyzed by norcoclaurine synthase (NCS), forms the central intermediate, (S)-norcoclaurine.[8][11] This molecule is the universal precursor to virtually all isoquinoline alkaloids.[8] Subsequent enzymatic modifications, such as hydroxylations, methylations, and intramolecular ring cyclizations, generate the vast array of structures seen in nature.[8][10][12]

Caption: Simplified biosynthetic pathway of major isoquinoline alkaloid classes from L-tyrosine.

Part I: Extraction - Liberating the Target Molecules

The initial and most critical phase is the efficient extraction of alkaloids from the raw plant material. The success of this stage hinges on exploiting the fundamental physicochemical properties of alkaloids, particularly their basicity.[13][14]

The Core Principle: Acid-Base Chemistry

Alkaloids are nitrogenous bases.[13] This property is the cornerstone of their extraction.

-

In Salt Form (Protonated): In an acidic environment (low pH), the nitrogen atom is protonated, forming a salt. These alkaloidal salts are generally soluble in polar solvents like water and alcohols.[15][16]

-

In Free Base Form (Neutral): In a basic environment (high pH), the nitrogen is deprotonated, rendering the alkaloid as a "free base." This neutral form is typically soluble in non-polar organic solvents like chloroform, ether, or dichloromethane.[15][16]

This pH-dependent solubility allows for the selective separation of alkaloids from many other plant metabolites.

A Classical Step-by-Step Extraction Protocol

This protocol outlines a universally applicable acid-base extraction method.

1. Sample Preparation:

-

Action: Dry and grind the plant material (e.g., roots, bark, leaves) into a fine powder.[17]

-

Causality: This increases the surface area, maximizing contact with the solvent and enhancing extraction efficiency.[17]

2. Basification and Initial Extraction:

-

Action: Moisten the powdered material with an aqueous alkaline solution, such as sodium carbonate (Na₂CO₃) or ammonium hydroxide (NH₄OH).[13][15][18] Then, extract this slurry with a non-polar organic solvent (e.g., chloroform).

-

Causality: The base converts the native alkaloidal salts into their free base form, which readily dissolves in the organic solvent, leaving behind many polar impurities in the aqueous phase.[15][18]

3. Acidic Partitioning:

-

Action: Take the organic solvent containing the free bases and shake it vigorously with a dilute aqueous acid solution (e.g., 1-5% HCl or H₂SO₄).[13][19] Separate the two layers. The alkaloids will move into the aqueous layer.

-

Causality: The acid protonates the alkaloids, converting them back into salts. These salts are now soluble in the aqueous acid, while many non-basic, fat-soluble impurities (lipids, chlorophyll) remain in the organic solvent.[16] This step is a crucial purification maneuver.

4. Liberation and Final Extraction:

-

Action: Collect the acidic aqueous layer and carefully add a base (e.g., NH₄OH) until the solution is strongly alkaline (pH 9-11). This may cause the crude alkaloid mixture to precipitate. Extract this basic solution again with a fresh portion of non-polar organic solvent.

-

Causality: Basification liberates the free base form of the alkaloids once more. The subsequent extraction into an organic solvent isolates them from water-soluble impurities (e.g., sugars, salts) left in the aqueous phase.

5. Concentration:

-

Action: Evaporate the final organic solvent under reduced pressure (e.g., using a rotary evaporator).

-

Causality: This yields the crude total alkaloid extract, a concentrated mixture ready for further purification.

Modern Extraction Enhancements

While classical methods are robust, modern techniques can improve efficiency, reduce solvent consumption, and shorten extraction times.[20][21]

| Technique | Principle | Advantages |

| Ultrasound-Assisted Extraction (UAE) | Uses high-frequency sound waves to create cavitation bubbles, which collapse and disrupt plant cell walls, enhancing solvent penetration.[20][21] | Faster extraction, reduced solvent use, effective at lower temperatures.[20][21] |

| Microwave-Assisted Extraction (MAE) | Employs microwave energy to rapidly heat the solvent and plant matrix, causing cell rupture and accelerating the release of metabolites.[17] | Very fast, highly efficient, requires less solvent. |

| Pressurized Liquid Extraction (PLE) | Uses solvents at elevated temperatures (50-200°C) and pressures (10-15 MPa), which keeps the solvent liquid above its boiling point.[20][22] | High extraction efficiency, reduced solvent volume, and faster process.[22] |

| Supercritical Fluid Extraction (SFE) | Utilizes a supercritical fluid (commonly CO₂) as the solvent. Its properties can be tuned by changing pressure and temperature. | Environmentally friendly ("green"), highly selective, solvent is easily removed. |

Part II: Isolation & Purification - The Chromatographic Gauntlet

The crude extract is a complex mixture. Isolating a single alkaloid requires high-resolution separation techniques, with chromatography being the undisputed workhorse.

Caption: General workflow from plant material to pure, identified isoquinoline alkaloid.

Column Chromatography (CC)

Column chromatography is the primary method for the initial fractionation of the crude extract.

-

Principle: A stationary phase (e.g., silica gel, alumina) is packed into a column, and the mobile phase (a solvent or mixture of solvents) flows through it. Separation occurs based on the differential partitioning of compounds between the two phases.

-

Stationary Phase Selection:

-

Silica Gel (SiO₂): The most common choice. It is a polar adsorbent. Non-polar compounds elute first, while polar compounds are retained longer.

-

Alumina (Al₂O₃): Can be acidic, neutral, or basic. Basic alumina is often preferred for alkaloids to prevent their protonation and strong binding to the stationary phase.

-

-

Mobile Phase Selection (Elution): A gradient elution is typically employed, starting with a non-polar solvent (e.g., hexane, chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, methanol).

-

Self-Validation: Fractions are collected and monitored by Thin-Layer Chromatography (TLC) to track the separation and pool fractions containing the same compound(s).

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For final purification to achieve high-purity isolates, preparative HPLC is the gold standard.[23][24][25]

-

Principle: A high-pressure pump forces the mobile phase through a column packed with very small particles (3–10 µm), providing extremely high resolving power.[24]

-

Common Mode: Reversed-phase HPLC is most widely used.[23][25]

-

Stationary Phase: Non-polar, typically silica particles chemically bonded with C18 (octadecyl) chains.

-

Mobile Phase: Polar, usually a mixture of water and an organic solvent like acetonitrile or methanol. A small amount of acid (e.g., formic acid, TFA) is often added to ensure consistent protonation of the alkaloids, leading to sharper peaks.

-

-

Method Development: An analytical scale HPLC is first used to develop the separation method, which is then scaled up to a larger preparative column to handle greater quantities of material.[23]

Part III: Structural Elucidation - The Moment of Truth

Once a pure compound is isolated, its chemical structure must be unequivocally determined. This is achieved through a combination of powerful spectroscopic techniques.[26][27][28]

-